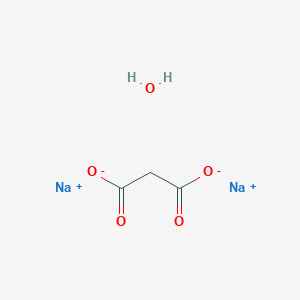

Sodium malonate hydrate

説明

Historical Context of Hydrate (B1144303) Research in Chemical Systems

In chemistry, a hydrate is a substance that incorporates water molecules into its molecular structure. scilit.com The historical journey of understanding these compounds has been one of scientific curiosity evolving into significant industrial and academic research.

The formal discovery of hydrates is often credited to Sir Humphry Davy in 1810, who identified that what was thought to be solid chlorine was, in fact, a compound of chlorine and water. researchgate.netchemicalbook.com However, some historical accounts suggest that Joseph Priestley may have observed the formation of gas hydrates even earlier, in 1778, when he noted the formation of ice-like crystals when bubbling sulfur dioxide through cold water. mathnet.ruwikipedia.org These early observations laid the groundwork for the recognition of a new class of chemical compounds.

A significant conceptual leap occurred in 1947 when H. M. Powell introduced the term "clathrate" to describe compounds where one chemical species forms a cage-like structure that traps another. researchgate.net This provided a more accurate description for many types of hydrates, particularly gas hydrates, where gas molecules are encapsulated within a lattice of water molecules. researchgate.netsci-hub.box Clathrate hydrates are not considered true chemical compounds in the traditional sense, as the guest molecules are not chemically bonded to the host lattice. researchgate.netchemicalbook.com

The study of hydrates can be broadly categorized into distinct periods of focus. The initial phase, following their discovery, was largely one of academic curiosity, with researchers in the 19th century identifying hydrates of various gases. researchgate.netresearchgate.net

A more applied interest in hydrates emerged in the 1930s when it was discovered that gas hydrates were responsible for blocking natural gas pipelines in cold conditions, posing a significant industrial problem. researchgate.netsci-hub.box This led to a period of intense research aimed at understanding the formation conditions of hydrates and developing methods for their prevention. researchgate.net

The latter half of the 20th century and the present day have seen a renewed and expanded interest in hydrates, particularly methane (B114726) hydrates, as a potential energy resource. mathnet.rumdpi.com Research now also encompasses a wide range of applications, including carbon dioxide sequestration, gas storage, and desalination technologies. researchgate.netmdpi.com Modern research employs advanced techniques like molecular dynamics simulations to understand the formation and evolution of hydrate structures at the molecular level. mdpi.comresearchgate.net

Overview of Malonate Chemistry and its Derivatives

Disodium (B8443419) propanedioate is the disodium salt of propanedioic acid, more commonly known as malonic acid. Its chemistry is therefore rooted in the properties of this parent dicarboxylic acid.

Propanedioic acid, with the chemical formula CH₂(COOH)₂, is the second smallest aliphatic dicarboxylic acid. escholarship.orgscispace.com Its name is derived from the Greek word for apple, 'malon'. escholarship.orgscispace.com The structure features a central methylene (B1212753) group flanked by two carboxyl groups, which dictates its chemical reactivity. avantorsciences.com The ionized form of malonic acid, as well as its salts and esters, are known as malonates. escholarship.org

Malonic acid and its derivatives, such as diethyl malonate, are important intermediates in organic synthesis. scispace.comavantorsciences.com They are used in the production of a variety of compounds, including pharmaceuticals like barbiturates, vitamins B1 and B6, as well as polymers and fragrances. scispace.comavantorsciences.com

Dicarboxylic acids and their corresponding dicarboxylates are a significant class of organic compounds characterized by the presence of two carboxylic acid functional groups. This dual functionality allows them to act as versatile building blocks in the synthesis of more complex molecules and polymers. scispace.com For instance, they are used in the formation of polyesters and polyamides.

The ability of dicarboxylates to chelate metal ions is another crucial aspect of their chemical significance. The two carboxylate groups can bind to a metal center, forming stable complexes. This property is exploited in the synthesis of coordination polymers and metal-organic frameworks (MOFs), which have applications in areas such as catalysis and gas storage. The structure of the dicarboxylate, whether linear or bent, can influence the topology and properties of the resulting coordination polymer. Dicarboxylates are also important in biological systems, with citrate, a tricarboxylate, being a key intermediate in the Krebs cycle.

Academic Relevance and Research Gaps in Disodium Propanedioate Hydrate Studies

Disodium propanedioate, particularly in its hydrated form, is a subject of ongoing academic interest due to its role in various chemical and biological processes. Research has explored its use as a ligand in the synthesis of metal-organic complexes and its thermal decomposition behavior. mathnet.ruresearchgate.net

Studies on the thermal dehydration of alkali metal malonate hydrates, including the sodium salt, have provided insights into the strength of the metal-water bond and the kinetics of dehydration. researchgate.net For sodium malonate monohydrate, thermal analysis shows that dehydration and subsequent decomposition occur in distinct steps. chemicalbook.comsci-hub.box The structure of disodium malonate monohydrate has been a subject of investigation, providing foundational data for understanding its properties. researchgate.net

Despite this, specific research gaps remain. While the thermal properties of the monohydrate have been studied, a comprehensive understanding of other potential hydrate forms and their phase transformations is an area for further exploration. The precise role of the water of hydration in mediating the interactions of disodium malonate in various systems, such as in protein precipitation or as a component in complex chemical reactions, warrants more detailed investigation. Furthermore, while the anhydrous form and its monohydrate are commercially available and used in research, a deeper understanding of the crystallization conditions and the factors controlling hydrate formation is essential for its application in materials science and synthetic chemistry. mathnet.ru

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

disodium;propanedioate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4.2Na.H2O/c4-2(5)1-3(6)7;;;/h1H2,(H,4,5)(H,6,7);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIYRMMIDZWSKY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(=O)[O-].O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370603 | |

| Record name | Disodium Propanedioate Hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26522-85-0 | |

| Record name | Disodium Propanedioate Hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Advanced Preparative Methodologies of Disodium Propanedioate Hydrate

Synthetic Routes to Disodium (B8443419) Propanedioate Hydrate (B1144303)

The preparation of disodium propanedioate hydrate can be achieved via multiple pathways, primarily involving the hydrolysis of malonic acid precursors or its esters.

Synthesis from Chloroacetic Acid and Cyanide Precursors

A common and economical method for producing malonic acid, the precursor to disodium propanedioate, involves the reaction of chloroacetic acid with sodium cyanide. orgsyn.orgatamankimya.com This process begins with the neutralization of chloroacetic acid with sodium carbonate to form sodium chloroacetate. orgsyn.orgatamankimya.com The subsequent reaction with sodium cyanide yields sodium cyanoacetate (B8463686) through a nucleophilic substitution. atamankimya.comthieme-connect.de This intermediate is then hydrolyzed, typically with sodium hydroxide (B78521), to form the disodium salt of malonic acid. thieme-connect.de The reaction with cyanide can be vigorous, and temperature control is crucial to prevent the formation of byproducts like sodium glycolate (B3277807) and the liberation of hydrogen cyanide. orgsyn.org

Neutralization: ClCH₂COOH + Na₂CO₃ → ClCH₂COONa + NaHCO₃

Cyanation: ClCH₂COONa + NaCN → NCCH₂COONa + NaCl wikipedia.org

Hydrolysis: NCCH₂COONa + 2NaOH → CH₂(COONa)₂ + NH₃

To facilitate purification, the resulting disodium malonate is sometimes converted to its calcium salt by treatment with calcium chloride, which precipitates from the solution. thieme-connect.de The malonic acid can then be regenerated by acidification. thieme-connect.de

Approaches Involving Diethyl Malonate

Diethyl malonate, an ester of malonic acid, serves as another key starting material for the synthesis of disodium propanedioate. atamanchemicals.com The synthesis of diethyl malonate itself can start from chloroacetic acid and cyanide, where the resulting cyanoacetate is esterified with ethanol (B145695) in the presence of an acid catalyst. wikipedia.org

The hydrolysis of diethyl malonate to form disodium propanedioate is a straightforward saponification reaction. This is typically achieved by reacting diethyl malonate with a stoichiometric amount of sodium hydroxide in an aqueous or alcoholic solution. The reaction proceeds as follows:

CH₂(COOC₂H₅)₂ + 2NaOH → CH₂(COONa)₂ + 2C₂H₅OH

This method is widely used in organic synthesis where diethyl malonate is a common reagent for introducing a malonate group into a molecule. atamanchemicals.com

Alternative and Emerging Synthetic Pathways

Research into more sustainable and efficient synthetic methods is ongoing. One area of exploration involves the use of biocatalysis and synthetic metabolic pathways. For instance, while not a direct synthesis of disodium propanedioate, research into the biosynthesis of related compounds like 2,4-dihydroxybutyric acid from malate (B86768) demonstrates the potential for developing biocatalytic routes to dicarboxylic acids and their salts. nih.gov These emerging pathways aim to utilize renewable feedstocks and reduce the reliance on hazardous reagents like cyanide.

Another area of interest is the use of novel catalysts and reaction conditions to improve yield and selectivity. For example, advancements in catalysis could lead to more direct routes from readily available starting materials, potentially avoiding multiple steps and harsh reaction conditions.

Control of Hydration Stoichiometry and Crystalline Forms

Disodium propanedioate can exist in various hydrated forms, with the monohydrate being a common example. chemicalbook.com The specific number of water molecules in the crystal lattice, known as the hydration stoichiometry, and the crystalline form can significantly impact the compound's physical and chemical properties. libretexts.org

Factors Influencing Hydrate Formation (e.g., pH, temperature, co-solvents)

The formation of a specific hydrate is a complex process influenced by several factors:

Temperature: Temperature plays a critical role in determining the stable hydrate form. As with many hydrated salts, heating can lead to dehydration. libretexts.org The temperature at which dehydration occurs can be specific to each hydrate form.

pH: The pH of the crystallization solution can affect the solubility of the salt and influence the kinetics of crystal growth, thereby impacting which hydrate form is favored. solubilityofthings.com

Co-solvents: The presence of co-solvents, such as ethanol or other organic solvents, can alter the solubility of the salt and the activity of water, thus influencing hydrate formation. spebrazilfatc.com.br For example, in the study of other gas hydrates, the presence of inhibitors like ethanol and ethylene (B1197577) glycol was shown to affect the rate of hydrate formation. spebrazilfatc.com.br

Humidity: For non-stoichiometric hydrates, the level of hydration can be dependent on the relative humidity of the surrounding environment. nih.gov

| Factor | Influence on Hydrate Formation |

| Temperature | Determines the stability range of different hydrate forms. |

| pH | Affects solubility and crystallization kinetics. solubilityofthings.com |

| Co-solvents | Alters solubility and water activity. spebrazilfatc.com.br |

| Humidity | Can influence the water content of non-stoichiometric hydrates. nih.gov |

Methods for Isolating Specific Hydrate Forms

The isolation of a specific hydrate form of disodium propanedioate relies on carefully controlling the crystallization conditions. Methods to achieve this include:

Controlled Crystallization: This involves dissolving the anhydrous salt or a different hydrate form in a solvent and allowing it to crystallize under specific temperature and pressure conditions. The rate of cooling or evaporation of the solvent can also be controlled to favor the formation of a particular crystalline form.

Seeding: Introducing a small crystal of the desired hydrate form (a seed crystal) into a supersaturated solution can induce the crystallization of that specific form.

Solvent Selection: The choice of solvent or solvent mixture is crucial. A solvent in which the desired hydrate form has lower solubility compared to other forms will favor its precipitation.

The characterization of the resulting hydrate forms is typically performed using techniques such as thermogravimetric analysis (TGA) to determine the water content, and X-ray diffraction (XRD) to identify the crystal structure. nih.gov

Purification and Characterization of Synthetic Productschembk.com

Following the synthesis of disodium propanedioate hydrate, rigorous purification and characterization are essential to ensure the product meets the required standards of purity and identity. The crude product, often obtained from aqueous solutions resulting from the hydrolysis of precursors like cyanoacetates, may contain unreacted starting materials, inorganic salts, and other byproducts. google.comgoogle.com

Purification Methodologies

The purification of disodium propanedioate hydrate primarily relies on its high solubility in water and low solubility in nonpolar organic solvents. solubilityofthings.com Common purification strategies aim to remove inorganic impurities, such as sodium chloride or unreacted sodium hydroxide, which are often present after synthesis. google.comgoogle.com

Recrystallization: This is a principal method for purifying solid disodium propanedioate hydrate. The process involves dissolving the crude product in a minimum amount of hot water. As the solution cools, the solubility of the disodium propanedioate decreases, leading to the formation of crystals, while many impurities remain in the solution. The purified crystals can then be isolated by filtration.

Solvent Extraction: In cases where the synthetic route results in a mixture of the desired salt and other water-soluble components, liquid-liquid extraction can be employed. While typically used for the purification of malonic acid itself, the principles can be adapted. google.com For instance, after acidification of the sodium malonate solution, the resulting malonic acid can be extracted with an organic solvent, leaving inorganic salts in the aqueous phase. google.com The purified acid can then be re-neutralized to form the high-purity disodium salt.

Precipitation: The addition of a water-miscible organic solvent, such as ethanol, to a concentrated aqueous solution of crude disodium propanedioate can induce its precipitation, as it is less soluble in the mixed solvent system than in pure water. This technique can be effective for separating it from highly water-soluble inorganic salts.

Characterization of Purified Products

A combination of analytical techniques is employed to confirm the structure, purity, and water content of the final disodium propanedioate hydrate product.

Titrimetric Analysis Purity assessment is frequently conducted using titration. A non-aqueous titration with perchloric acid can be used to determine the assay of the salt after drying. thermofisher.com For products containing alkaline impurities like sodium hydroxide and sodium carbonate, a double-indicator, step-by-step titration method can accurately determine the content of these impurities and, consequently, the purity of the sodium malonate. google.com

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for confirming the identity of the compound. The spectrum is used to verify the presence of key functional groups. The strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the carboxylate (COO⁻) groups are characteristic. The presence of water of hydration is confirmed by a broad absorption band in the O-H stretching region (typically around 3000-3500 cm⁻¹). tuwien.at Commercial-grade material is often specified as conforming to a standard infrared spectrum. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR are more commonly used for organic-soluble compounds, they can be run in D₂O to characterize the propanedioate anion. The ¹H NMR spectrum would show a singlet for the methylene (B1212753) (CH₂) protons, and the ¹³C NMR spectrum would show characteristic signals for the methylene carbon and the equivalent carboxylate carbons. These techniques are invaluable for confirming the carbon backbone and ensuring the absence of organic impurities. rug.nl

Raman Spectroscopy: This technique can also provide a characteristic "fingerprint" spectrum for the malonate salt, complementing IR data for structural confirmation. researchgate.net

Thermal Analysis Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for characterizing hydrates. TGA measures the change in mass of a sample as a function of temperature, making it ideal for determining the amount of water of hydration. As the sample is heated, a distinct mass loss occurs at the dehydration temperature. chem-soc.si For instance, studies on analogous compounds like calcium malonate dihydrate show a clear, step-wise mass loss corresponding to the release of water molecules, which occurs in a specific temperature range. mdpi.com

Below is a table summarizing thermal analysis data for a related dicarboxylate hydrate, illustrating the type of information obtained.

| Compound | Dehydration Onset Temperature (°C) | Mass Loss (%) | Water Molecules Lost |

|---|---|---|---|

| Calcium Malonate Dihydrate | ~100-200 | 20.1 | ~2 |

This data is illustrative for a related compound, calcium malonate dihydrate, as detailed in studies on dicarboxylate salt hydrates. mdpi.com

Water Content Determination Beyond TGA, the precise water content is often determined by Karl Fischer titration. This is a highly sensitive and specific method for the quantification of water. Specifications for disodium propanedioate hydrate often include an acceptable range for water content as determined by this method. thermofisher.com

The following table summarizes typical specifications used to characterize purified disodium propanedioate hydrate.

| Parameter | Method | Typical Specification | Reference |

|---|---|---|---|

| Appearance | Visual | White crystalline powder | thermofisher.com |

| Assay (on dry basis) | Titration with HClO₄ | ≥98.5% | thermofisher.com |

| Water Content | Karl Fischer (K.F.) | 7.0% - 13.0% | thermofisher.com |

| Identity | Infrared Spectrum | Conforms to standard | thermofisher.com |

Advanced Structural Characterization of Disodium Propanedioate Hydrate

Crystallographic Investigations

Single-Crystal X-Ray Diffraction Analysis of Disodium (B8443419) Propanedioate Hydrate (B1144303)

Single-crystal X-ray diffraction (SC-XRD) is a definitive method for establishing the three-dimensional structure of crystalline materials. uhu-ciqso.es This technique provides detailed information about the internal lattice, including unit cell dimensions, bond lengths, and bond angles. spbu.ruuhu-ciqso.es For disodium propanedioate hydrate, SC-XRD analysis reveals the precise locations of the sodium ions, the propanedioate (malonate) dianion, and the water molecules of hydration within the crystal lattice. scispace.comcanada.ca

Polymorphism and Hydrate Stability

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. spectroscopyonline.comgoogle.com These different crystalline forms, or polymorphs, can exhibit distinct physical properties. The stability of different polymorphs and hydrates is influenced by environmental factors such as temperature and humidity. spectroscopyonline.com

Hydrogen Bonding Networks within the Hydrate Lattice

Hydrogen bonds are directional electrostatic interactions between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. lsbu.ac.ukrsc.org In hydrated crystals, water molecules play a crucial role in forming extensive hydrogen-bonding networks. lsbu.ac.ukx-mol.com These networks are critical in stabilizing the crystal lattice. rsc.org

Coordination Environment of Sodium Ions

In the crystal lattice of disodium propanedioate hydrate, the sodium ions (Na+) are surrounded by a specific number of oxygen atoms from both the carboxylate groups of the propanedioate dianion and the water molecules. This arrangement of atoms around a central metal ion is known as its coordination environment.

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques provide valuable information about the chemical bonding and functional groups present in a molecule. By analyzing the interaction of electromagnetic radiation with a substance, details about its molecular structure and vibrations can be obtained. mhlw.go.jp

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify functional groups and probe molecular structure. researchgate.net Both techniques measure the vibrations of atoms within a molecule, but they are based on different physical principles and have different selection rules.

The IR spectrum of a compound provides information about the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule. mhlw.go.jp For malonate-containing compounds, the IR spectra show characteristic bands for the carboxylate groups (COO-). frontiersin.org The asymmetric and symmetric stretching vibrations of the carboxylate groups are typically observed around 1600 cm⁻¹ and 1300 cm⁻¹, respectively. frontiersin.org The positions of these bands can shift upon coordination to a metal ion. frontiersin.org Broad peaks in the region of 3400-3600 cm⁻¹ are indicative of O-H stretching modes from the water molecules of hydration. frontiersin.org

Raman spectroscopy provides information about the inelastic scattering of light by a molecule. rruff.info It is particularly useful for studying the vibrations of non-polar bonds and for analyzing crystal lattice vibrations (phonons) in the low-frequency region. nih.gov In the context of hydrated compounds, Raman spectroscopy can be used to monitor changes in the hydration state. spectroscopyonline.com The Raman spectra of malonate complexes also exhibit characteristic bands for the carboxylate groups and the CH₂ group. frontiersin.org

The following table summarizes some of the characteristic vibrational frequencies observed in the IR spectra of malonate-containing compounds:

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| O-H Stretching (water) | 3400 - 3600 | frontiersin.org |

| C-H Stretching | ~2927 | frontiersin.org |

| Asymmetric COO⁻ Stretching | ~1600 | frontiersin.org |

| Symmetric COO⁻ Stretching | ~1300 - 1384 | frontiersin.org |

| O-C-O Bending | ~950 | frontiersin.org |

| CH₂ Rocking | ~735 | frontiersin.org |

| Coordinated H₂O Rocking | ~837 | frontiersin.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the solution-state structure of disodium propanedioate hydrate. Both proton (¹H) and carbon-13 (¹³C) NMR provide valuable insights into the molecular framework and chemical environment of the propanedioate (malonate) anion in solution.

¹H NMR Spectroscopy:

In ¹H NMR spectroscopy, the disodium propanedioate molecule exhibits a characteristic signal for the central methylene (B1212753) (CH₂) protons. Due to the symmetry of the propanedioate backbone, these two protons are chemically equivalent and typically appear as a singlet in the spectrum. The precise chemical shift of this singlet is sensitive to the solvent and the pH of the solution. For instance, in a deuterium (B1214612) oxide (D₂O) solution with a bicarbonate buffer at pH 8.4, the methylene protons of disodium propanedioate resonate at a specific chemical shift. researchgate.net The integration of this peak can be used for quantitative analysis against an internal standard.

¹³C NMR Spectroscopy:

¹³C NMR spectroscopy provides direct information about the carbon skeleton of disodium propanedioate. The spectrum typically shows two distinct signals corresponding to the two types of carbon atoms in the malonate anion: the carboxylate carbons (-COO⁻) and the central methylene carbon (-CH₂-). The chemical shift of the carboxylate carbons is highly dependent on the pH of the solution, typically appearing in the range of 170-175 ppm. The methylene carbon is less sensitive to pH changes and resonates in the range of 40-45 ppm. Two-dimensional NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, can be employed to correlate the ¹H and ¹³C signals of the methylene group, confirming their connectivity.

Interactive Data Table: Typical NMR Chemical Shifts for Disodium Propanedioate in D₂O

| Nucleus | Functional Group | Typical Chemical Shift (δ) Range (ppm) | Notes |

| ¹H | Methylene (-CH₂) | ~3.1 - 3.4 | pH and solvent dependent. researchgate.net |

| ¹³C | Carboxylate (-COO⁻) | 170 - 175 | Highly pH dependent. |

| ¹³C | Methylene (-CH₂-) | 40 - 45 | Less sensitive to pH than carboxyl carbons. |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools to complement experimental data and provide deeper insights into the structural and electronic properties of disodium propanedioate hydrate.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org DFT calculations can be employed to determine various properties of disodium propanedioate, such as its optimized geometry, electronic charge distribution, and vibrational frequencies. nih.govrsc.org For example, DFT calculations have been used to investigate the binding energy of sodiated dicarboxylate clusters, including malonate, in the gas phase. nih.gov These calculations correlate well with experimental results from collision-induced dissociation, providing insights into the stability and reactivity of these clusters. nih.gov DFT, particularly with dispersion corrections (DFT-D), has proven effective in calculating intermolecular interaction energies in biologically relevant systems, which is crucial for understanding the hydration of the propanedioate anion. rsc.org

Prediction of Spectroscopic Signatures

Computational methods can be used to predict spectroscopic signatures, such as NMR chemical shifts and vibrational frequencies (infrared and Raman spectra), which can then be compared with experimental data for validation. umass.edu For example, the ONIOM method, a hybrid computational approach, can be used to calculate NMR chemical shifts for large molecular systems with good accuracy. acs.org By modeling the disodium propanedioate molecule and its surrounding water molecules, it is possible to predict its ¹H and ¹³C NMR spectra. umass.edu Discrepancies between predicted and experimental spectra can lead to a refinement of the structural model, providing a more accurate representation of the molecule in solution. umass.edu Similarly, DFT calculations can predict the vibrational frequencies of the molecule, aiding in the interpretation of experimental infrared and Raman spectra. umass.edu

Mechanistic Investigations of Disodium Propanedioate Hydrate Reactivity

Reaction Pathways in Organic Synthesis

Disodium (B8443419) propanedioate is a versatile tool in organic synthesis, primarily utilized for the formation of carbon-carbon bonds and the synthesis of various carboxylic acids and esters. solubilityofthings.com

Disodium propanedioate is a fundamental building block in chemical synthesis, particularly for introducing a -CH2-COOH group into a molecule. atamanchemicals.com Its most prominent application is in variations of the malonic ester synthesis. In this process, the malonate ion acts as a potent nucleophile after deprotonation, attacking electrophilic substrates such as alkyl halides. This initial reaction is followed by hydrolysis and subsequent decarboxylation to yield a substituted acetic acid. This synthetic route allows for the creation of a wide array of more complex molecules from simpler precursors. smolecule.comatamanchemicals.com The compound's utility stems from the stable enolate it forms under basic conditions, which readily participates in nucleophilic substitution reactions, forming the basis for constructing more intricate molecular frameworks. smolecule.com

The removal of a carboxyl group as carbon dioxide, or decarboxylation, is a key step in syntheses involving disodium propanedioate. smolecule.com

Thermal Decarboxylation: In chemical synthesis, the decarboxylation of the dicarboxylic acid intermediate derived from the malonate proceeds through a well-defined thermal mechanism. smolecule.com This pathway involves a cyclic, six-membered transition state that facilitates the elimination of carbon dioxide through an internal electronic redistribution. smolecule.com

Enzymatic Decarboxylation: Biological systems employ highly efficient enzymatic mechanisms for malonate decarboxylation that occur under mild, physiological conditions. smolecule.com For instance, the malonate decarboxylase enzyme system found in bacteria like Malonomonas rubra catalyzes this transformation at ambient temperatures. smolecule.com This specific pathway is sodium-dependent and involves the initial formation of malonyl-coenzyme A. This intermediate is then decarboxylated to produce acetyl-coenzyme A and carbon dioxide. smolecule.com The process requires sodium ions as cofactors and proceeds via a biotin-containing intermediate that facilitates the carbon dioxide removal with high efficiency. smolecule.com

The reactivity of the methylene (B1212753) (-CH2-) group is central to the synthetic utility of disodium propanedioate. The protons on this central carbon are significantly more acidic (pKa ≈ 13) than those in simple esters. smolecule.com This enhanced acidity is due to the stabilizing effect of the two adjacent carbonyl groups, which can delocalize the negative charge that results from deprotonation, creating a highly stable enolate anion. smolecule.com

This stabilized enolate is an excellent nucleophile and readily participates in SN2 reactions with electrophiles like alkyl halides. smolecule.com The reaction is highly regioselective, with the nucleophilic attack occurring exclusively at the methylene carbon. smolecule.com However, the success of this alkylation is highly dependent on the nature of the alkyl halide, as steric hindrance can impede the reaction or promote competing elimination reactions. smolecule.com

Coordination Chemistry and Complexation Behavior

The carboxylate groups of the propanedioate (malonate) dianion are effective at binding to metal ions, allowing it to act as a ligand in coordination chemistry. solubilityofthings.com It can form stable complexes with a variety of metals, influencing their catalytic properties and forming the basis for novel materials. solubilityofthings.compsu.edu

Disodium propanedioate is used to synthesize coordination complexes with a range of transition metals. guidechem.comsolubilityofthings.com The malonate ligand has proven particularly useful for connecting different metal ions and mediating magnetic interactions between them. psu.edu It often functions as a bridging ligand, where each carboxylate group coordinates to a different metal center, or as a chelating ligand, where both carboxylates bind to the same metal ion. psu.edu

Research has detailed the synthesis of heteronuclear complexes containing malonate ligands, such as [CaM(mal)2(H2O)4] (where M = Mn, Fe, or Co) and [CaNi(mal)2(H2O)4]·2H2O. psu.edu In these structures, the malonate ligand acts as a bridge, connecting the transition metal and calcium ions into three-dimensional networks. psu.edu For example, it can be used to synthesize malonato-bridged manganese(II) complexes. guidechem.com

The water molecules present in hydrated metal-malonate complexes play a crucial role in determining the final structure and coordination environment of the metal ions. psu.edu Thermogravimetric studies of complexes like [CaNi(mal)2(H2O)4]·2H2O confirm the presence of both water molecules directly coordinated to the metal centers and non-coordinated (hydrated) water molecules within the crystal lattice. psu.edu

Formation of Stable Metal-Malonate Complexes

The malonate anion, derived from disodium propanedioate, is an effective chelating agent, capable of forming stable complexes with a variety of metal ions. This ability is attributed to the presence of two carboxylate groups that can coordinate with a metal center, typically forming a six-membered chelate ring, which is thermodynamically favorable.

The stability of these metal-malonate complexes is quantified by their stability constants (log β). Research has shown that malonate forms complexes with numerous metal ions, with the stability of these complexes being influenced by factors such as the charge and size of the metal ion. journals.co.za For instance, trivalent metal ions generally form more stable complexes with malonate than divalent metal ions.

Studies have determined the stability constants for a range of metal-malonate complexes. For example, the formation of Fe(III)-malonate complexes has been well-characterized, with stepwise stability constants indicating a strong interaction. researchgate.netexlibrisgroup.com Similarly, Al(III) forms stable complexes with malonate, a phenomenon of interest in understanding the bioavailability and toxicology of aluminum. journals.co.zapublish.csiro.auresearchgate.net The interaction of malonate with other trivalent ions such as Gallium(III), Indium(III), and Chromium(III) has also been investigated, revealing a trend in stability that often correlates with the ionic potential of the metal. core.ac.uk

Stability Constants of Metal-Malonate Complexes

| Metal Ion | Complex Species | Log β | Reference |

|---|---|---|---|

| Fe(III) | [Fe(mal)]+ | 7.52 | researchgate.net |

| Fe(III) | [Fe(mal)2]- | 13.29 | researchgate.net |

| Fe(III) | [Fe(mal)3]3- | 16.93 | researchgate.net |

| Al(III) | [Al(mal)]+ | 6.71 | publish.csiro.au |

| Al(III) | [Al(mal)2]- | 11.53 | publish.csiro.au |

| Al(III) | [Al(mal)3]3- | 14.10 | publish.csiro.au |

| Ga(III) | [Ga(mal)]+ | 7.85 | core.ac.uk |

| In(III) | [In(mal)]+ | 6.20 | core.ac.uk |

| Cr(III) | [Cr(mal)]+ | 6.50 | core.ac.uk |

Biochemical Reaction Mechanisms

In biological systems, disodium propanedioate hydrate (B1144303), through its malonate component, is primarily known for its role as a metabolic inhibitor and its participation in specific metabolic pathways.

Enzyme Inhibition Kinetics (e.g., Succinate (B1194679) Dehydrogenase)

The most classic and well-documented biochemical role of malonate is as a competitive inhibitor of the enzyme succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain. vaia.comlibretexts.orgdoaj.org This inhibition is a textbook example of competitive inhibition because malonate is a structural analog of the enzyme's natural substrate, succinate. vaia.comlibretexts.org

The succinate molecule has two carboxyl groups separated by two methylene groups, allowing it to bind to the active site of SDH. Malonate possesses a similar dicarboxylate structure but with only one methylene group. libretexts.org This structural similarity allows malonate to bind to the active site of SDH, but it cannot be dehydrogenated to form a double bond as succinate is (forming fumarate). libretexts.org By occupying the active site, malonate prevents succinate from binding, thereby inhibiting the enzyme's catalytic activity. vaia.comlibretexts.org

The inhibition by malonate is reversible, and its effect can be overcome by increasing the concentration of the substrate, succinate, which will outcompete the inhibitor for binding to the active site. vaia.com The kinetics of this inhibition are characterized by an increase in the apparent Michaelis constant (Km) for succinate, while the maximum velocity (Vmax) of the reaction remains unchanged, which are hallmarks of competitive inhibition. youtube.com

Kinetic Effects of Malonate on Succinate Dehydrogenase

| Kinetic Parameter | Effect of Malonate (Competitive Inhibitor) | Reference |

|---|---|---|

| Vmax (Maximum Velocity) | Unchanged | youtube.com |

| Km (Michaelis Constant) | Increases | youtube.com |

| Inhibition Type | Competitive | vaia.comlibretexts.org |

Interactions with Other Enzymes and Proteins

Beyond its well-known interaction with succinate dehydrogenase, malonate and its activated form, malonyl-CoA, interact with a range of other enzymes and proteins, playing key regulatory roles in metabolism.

Carnitine Palmitoyltransferase I and II (CPT1 and CPT2): Malonyl-CoA is a potent allosteric inhibitor of CPT1, the enzyme that controls the rate-limiting step of fatty acid oxidation by transporting long-chain fatty acids into the mitochondria. nih.govwikipedia.orgnih.gov This inhibition prevents fatty acid breakdown when the cell has an abundance of glucose-derived fuel, as high glucose leads to increased malonyl-CoA levels. nih.gov Studies have also investigated the inhibitory effects of both malonyl-CoA and malonic acid on CPT2. researchgate.netmdpi.com

Aspartate Aminotransferase (AAT): Malonate has been shown to be a competitive inhibitor of malate (B86768) transport into mitochondria, which can indirectly affect the activity of enzymes like aspartate aminotransferase that are involved in the malate-aspartate shuttle. nih.govnih.govworthington-biochem.com This shuttle is crucial for transferring reducing equivalents from the cytosol to the mitochondria for energy production.

Glutaminase (GLS): Malonate can influence glutamine metabolism. researchgate.netresearchgate.net The metabolism of glutamine is linked to the citric acid cycle, and inhibition of succinate dehydrogenase by malonate can lead to alterations in the levels of cycle intermediates, thereby affecting glutamine utilization. nih.gov

Transcriptional Regulators: In bacteria, the expression of genes involved in malonate metabolism is controlled by transcriptional regulators. For example, the LysR-type transcriptional regulator MdcR in Klebsiella pneumoniae activates the expression of the malonate catabolic genes in the presence of malonate. iitp.runih.gov

Malonate Metabolism Pathways

While malonate is an inhibitor of a key metabolic enzyme in many organisms, some bacteria can utilize it as a sole carbon and energy source through specific metabolic pathways. iitp.runih.gov These pathways are crucial for the ecological niche of these bacteria and have been harnessed for biotechnological applications. nih.gov

Two primary pathways for malonate catabolism in bacteria have been characterized, encoded by the mdc and mat gene clusters. iitp.runih.gov

The mdc Operon Pathway: This pathway, found in bacteria like Acinetobacter calcoaceticus and Klebsiella pneumoniae, involves a series of enzymes encoded by the mdc genes. iitp.runih.gov The pathway initiates with the transport of malonate into the cell, followed by its conversion to malonyl-CoA. Malonyl-CoA is then decarboxylated to acetyl-CoA, which can then enter central metabolism. asm.org

The mat Operon Pathway: Described in bacteria such as Rhizobium leguminosarum, this pathway also begins with malonate uptake. iitp.runih.gov The key enzymes, MatA (malonyl-CoA decarboxylase) and MatB (malonyl-CoA synthetase), catalyze the conversion of malonate to malonyl-CoA and its subsequent decarboxylation to acetyl-CoA. asm.org

In mammals, while free malonate is not a major metabolic fuel, its derivative, malonyl-CoA , is a central molecule in fatty acid metabolism. nih.govwikipedia.org It is synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase (ACC) and serves as the two-carbon donor for fatty acid synthesis. nih.govwikipedia.org The concentration of malonyl-CoA is tightly regulated, reflecting the cell's energy status and balancing fatty acid synthesis and oxidation. nih.gov

Proton Acceptor Functionality and Catalytic Implications

The dicarboxylate structure of the malonate anion allows it to function as a proton acceptor in various chemical reactions. This property is fundamental to its role in certain catalytic processes, both in industrial applications and potentially in biological systems beyond direct enzyme inhibition.

In chemical synthesis, disodium propanedioate can be used as a base. Its ability to accept a proton can facilitate reactions such as the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. solubilityofthings.com In this reaction, a weak base is often employed to deprotonate an active methylene compound, such as diethyl malonate, to form a reactive enolate intermediate.

Furthermore, the proton acceptor capability of dicarboxylates is a key feature in the design of certain catalysts. For instance, in the field of artificial photosynthesis, ruthenium complexes containing dicarboxylate ligands have been developed as water oxidation catalysts. acs.orgsemanticscholar.org The carboxylate groups can act as internal bases, facilitating proton-coupled electron transfer (PCET) or atom-proton transfer (APT) steps, which are crucial for the efficiency of the catalytic cycle. nih.govsciengine.com This demonstrates how the fundamental property of proton acceptance by a dicarboxylate moiety can be harnessed for complex catalytic transformations.

Advanced Research Applications and Potentials

Role in Materials Science and Engineering

In the realm of materials science, disodium (B8443419) propanedioate hydrate (B1144303) demonstrates considerable promise due to its unique chemical properties. Its applications range from precise pH control to the development of next-generation energy storage and cleaning technologies.

Integration in Buffer Formulations and pH Control Systems

The ability of a solution to resist changes in pH is crucial for a vast number of chemical and biochemical processes. ksu.edu.saitwreagents.comlibretexts.org Disodium propanedioate, as a salt of a weak dicarboxylic acid, is a key component in the formulation of buffer solutions. atamanchemicals.com These buffers are essential for maintaining stable pH environments, which is critical for the stability and function of sensitive materials and reactions. wikipedia.org

Malonate buffer systems are noted for their effectiveness and have been studied for their precise pH control. nist.gov For instance, a buffering system known as MIB is produced by mixing sodium malonate dibasic monohydrate with imidazole (B134444) and boric acid. This formulation allows for effective buffering across a wide pH range by preparing high and low pH stock solutions and mixing them in different ratios to achieve the desired pH.

Table 1: Composition of MIB Buffering System Stock Solution

| Component | Amount for 100 ml |

| Sodium Malonate Dibasic Monohydrate | 4.15 g |

| Imidazole | 2.55 g |

| Boric Acid | 2.32 g |

| Data sourced from QIAGEN PACT Buffer Protocols. |

The concentration of the buffer solution is directly related to its buffering capacity; a more concentrated buffer has a greater ability to resist pH changes. libretexts.org This characteristic makes disodium propanedioate hydrate a valuable component in industrial processes where consistent pH is paramount, including in the manufacturing of pharmaceuticals and cosmetics. itwreagents.com

Application in Thermal Energy Storage Materials as a Salt Hydrate

Salt hydrates are a promising class of phase change materials (PCMs) for thermal energy storage (TES) due to their high latent heat storage capacity, non-flammability, and cost-effectiveness. osti.govthermtest.com These materials absorb and release large amounts of thermal energy during their phase transitions (melting and solidifying), making them ideal for applications in building temperature regulation and solar energy storage. nih.govmdpi.com Disodium propanedioate hydrate fits within this class of materials.

The fundamental principle of a salt hydrate-based TES system involves using heat, often from solar or waste sources, to dehydrate the salt, thereby storing the energy. researchgate.net When the energy is needed, the anhydrous salt is rehydrated, releasing the stored heat in an exothermic reaction. orientjchem.org Research into eutectic mixtures of salt hydrates, which are combinations of two or more salts that melt and freeze at a single temperature, is ongoing to optimize properties like the phase transition temperature and to prevent common issues such as supercooling (cooling below the freezing point without solidifying) and phase separation. nih.govresearchgate.net While specific studies on disodium propanedioate hydrate as a primary PCM are emerging, its properties as a salt hydrate make it a candidate for inclusion in these advanced thermal energy storage systems.

Potential as a Component in Novel Surfactants and Detergent Formulations

Surfactants are compounds that lower the surface tension between two substances, such as a liquid and a solid, and are the primary components of cleaning detergents. wikipedia.org The structure of a surfactant molecule typically includes a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail.

Research into malonic acid and its derivatives shows their potential in creating novel surfactants. ontosight.aiontosight.ai By attaching a long alkyl (hydrophobic) chain to the malonic acid backbone, a molecule with both hydrophilic and hydrophobic regions is created, which is the fundamental structure of a surfactant. ontosight.aiontosight.ai For example, the synthesis of 2-alkyl-N,N,N,N′,N′,N′-hexamethylpropan-1,3-ammonium dibromides, a type of dicephalic cationic surfactant, begins with the alkylation of dimethyl malonate. acs.org Similarly, surfactants with a malonate headgroup have been synthesized and studied for their aggregation behavior in aqueous solutions. scispace.com These malonate-based surfactants have been found to be effective collectors in mineral flotation, indicating their surface-active properties. chalmers.se This suggests that disodium propanedioate could serve as a key building block in the development of new, potentially biodegradable and specialized surfactants for use in detergents and other cleaning products. atamanchemicals.comatamankimya.com

Metal Complexation in Catalysis and Advanced Materials

Disodium propanedioate has the ability to act as a chelating agent, forming stable complexes with various transition metal ions. atamankimya.comnih.gov This property is highly valuable in the fields of catalysis and the development of advanced materials. The interaction between the malonate and a metal can enhance the properties of the material or the efficiency of a catalyst. atamankimya.com

In catalysis, metal complexes are essential for a vast number of chemical transformations. rsc.org The ligand, in this case, the propanedioate (malonate) ion, plays a crucial role in determining the reactivity and stability of the metal catalyst. nih.gov Malonates are known to be effective chelating agents that can competitively bind to catalyst metal ions, which can influence the catalytic reaction. nih.gov This interaction is being explored to develop new catalysts for various applications, including the synthesis of polymers. nih.gov The development of polyester-based on malonate has also shown efficient chelation of metals like copper, highlighting its potential for use in environmental applications such as purifying industrial waste streams. nih.gov

Biochemical and Biomedical Research Applications

In biochemistry, disodium propanedioate hydrate serves as a critical tool for investigating the intricate workings of cellular metabolism and enzyme function.

Utilization in Metabolic Pathway Studies and Enzyme Assays

Disodium malonate is well-known in biochemical research as a classical competitive inhibitor of the enzyme succinate (B1194679) dehydrogenase (SDH). researchgate.netcam.ac.ukresearchgate.net SDH is a key enzyme that participates in both the citric acid (TCA) cycle and the electron transport chain, two pathways central to cellular energy production. researchgate.net

By introducing malonate into a biological system, researchers can selectively block the activity of SDH. researchgate.net This inhibition leads to an accumulation of succinate, the substrate for SDH, providing a powerful method to study metabolic flux and the consequences of disrupting these core energy-producing pathways. nih.gov This technique is crucial for understanding various physiological and pathological states. For example, targeting succinate metabolism with malonate is being investigated as a therapeutic strategy to reduce tissue damage following ischemia/reperfusion injury (injury caused by the restoration of blood flow after a period of restriction), such as in the event of a heart attack. researchgate.netcam.ac.uk

Furthermore, malonate is used in enzyme assays to characterize the function and kinetics of SDH and other enzymes. ispub.com Its role in the "Malonate cycle" is also a subject of study in protometabolic research, which explores the origins of life. The ability of disodium malonate to modulate key metabolic enzymes makes it an indispensable compound in the toolkit of biochemists and biomedical researchers. researchgate.net

Exploration in Cardioprotective Effects

Disodium propanedioate, also known as disodium malonate, has emerged as a significant compound in cardiovascular research, particularly for its cardioprotective effects against ischemia/reperfusion (IR) injury. researchgate.netmdpi.comnih.gov IR injury is a paradoxical condition where tissue damage is caused by the restoration of blood flow to an area that was previously deprived of oxygen (ischemia). A key driver of this injury is the mitochondrial metabolite succinate, which accumulates during ischemia and is rapidly oxidized upon reperfusion by the enzyme succinate dehydrogenase (SDH). researchgate.netnih.gov This process leads to a burst of reactive oxygen species (ROS), causing significant cellular damage. mdpi.com

Research has demonstrated that administering disodium malonate, a competitive inhibitor of SDH, at the moment of reperfusion can effectively mitigate this damage. researchgate.netnih.gov By temporarily blocking SDH, malonate prevents the rapid oxidation of accumulated succinate, thereby reducing ROS production and subsequent tissue injury. mdpi.comoup.com This intervention has been shown to reduce the size of an infarct (an area of dead tissue) in both mouse and pig models of myocardial infarction (MI). researchgate.netmdpi.com

The long-term benefits of this acute intervention are a major focus of current studies. It has been shown that a single infusion of malonate upon reperfusion not only provides short-term protection but can also prevent the development of post-MI heart failure. researchgate.netnih.gov In mouse models, animals treated with malonate showed preserved cardiac function, with better ejection fraction and fractional shortening, and less collagen deposition (fibrosis) 28 days after the initial ischemic event. researchgate.netmdpi.com

A crucial aspect of malonate's efficacy is its selective uptake into the damaged heart tissue. nih.gov The acidic environment (low pH) and high lactate (B86563) levels characteristic of ischemic tissue facilitate the entry of malonate into cardiomyocytes via the monocarboxylate transporter 1 (MCT1). mdpi.comnih.gov This makes malonate an at-risk tissue-selective drug, concentrating its therapeutic effect where it is most needed while sparing healthy tissue. nih.gov

Table 1: Summary of Cardioprotective Effects of Disodium Malonate in Preclinical Studies

| Model | Intervention | Key Findings | Reference |

|---|---|---|---|

| Mouse Myocardial Infarction (MI) | Single infusion of disodium malonate (16 mg/kg/min for 10 min) upon reperfusion. | Preserved ejection fraction (~60%) and fractional shortening (~30%); reduced collagen deposition 28 days post-MI. | researchgate.net |

| Mouse MI (in vivo) | Intravenous disodium malonate (10 mg/kg/min) at the onset of reperfusion. | Reduced infarct size by ~47%; improved myocardial function 28 days post-infarction. | mdpi.com |

| Mouse, Pig MI Models | Malonate administered upon reperfusion. | Reduced infarct size by inhibiting succinate-derived ROS. | nih.gov |

| Mouse, Pig, and cell models | Disodium malonate administered at reperfusion. | Malonate uptake is selective to ischemic tissue, driven by low pH and lactate via MCT1. | nih.gov |

Studies on Cellular Impact and Oxidative Stress

The primary cellular mechanism behind the cardioprotective effects of disodium propanedioate is its ability to modulate oxidative stress. mdpi.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. nih.govscirp.org During cardiac ischemia/reperfusion, the rapid reoxidation of succinate by SDH leads to a surge in ROS production, which damages cellular components like lipids, proteins, and DNA. oup.comnih.gov By inhibiting SDH, disodium malonate directly curtails this burst of ROS, thus protecting cardiomyocytes from oxidative damage and cell death. mdpi.comoup.com

Beyond its role in preventing IR injury, research indicates that inhibiting SDH with malonate can have broader impacts on cellular activity. Studies have shown that malonate treatment can promote the proliferation of adult cardiomyocytes and encourage revascularization, leading to a robust regenerative response in the heart after a myocardial infarction. nih.gov This suggests that malonate-induced metabolic reprogramming can reactivate cell cycle activity in cardiomyocytes, a significant finding given that adult heart cells have a very limited capacity for regeneration. nih.gov

However, the impact of malonate on oxidative stress is context-dependent. While it mitigates oxidative stress in the context of cardiac IR injury, other studies have used malonate to induce cerebral oxidative stress for research purposes. In rat models, direct intrastriatal infusion of malonate is used to create a model of neurotoxicity by triggering NAD+ depletion and a neurological deficit, which allows for the study of neuroprotective agents. plos.org This highlights that the compound's effects are highly dependent on the biological system and conditions under which it is administered.

Table 2: Observed Cellular Impacts of Disodium Malonate

| Biological Context | Cellular Effect | Mechanism/Outcome | Reference |

|---|---|---|---|

| Cardiac Ischemia/Reperfusion | Attenuation of Oxidative Stress | Inhibition of SDH, leading to reduced ROS production and decreased infarct size. | mdpi.com, oup.com |

| Adult Mouse Heart (post-MI) | Promotion of Cardiomyocyte Proliferation & Regeneration | Inhibition of SDH induces metabolic reprogramming and revascularization. | nih.gov |

| Rat Brain (in vivo) | Induction of Cerebral Oxidative Stress | Intrastriatal infusion leads to NAD+ depletion and neurological deficit. | plos.org |

Environmental Implications and Mobility

Solubility and Mobility in Aqueous Environments

The environmental fate of any chemical is heavily influenced by its physical and chemical properties, particularly its water solubility. dtu.dk Disodium propanedioate hydrate is characterized as being soluble in water. fishersci.comfishersci.ca This high water solubility is a key factor in its environmental mobility. fishersci.com Chemicals that dissolve readily in water can be easily transported through soil and aquatic systems, influencing their distribution and potential impact on the environment. dtu.dk The mobility of disodium propanedioate in the environment is therefore considered to be high, as it will likely move with water flows. fishersci.com

Degradability and Persistence in Environmental Systems

Persistence refers to the length of time a chemical remains in the environment before being broken down by chemical or biological processes. concawe.euecetoc.org For organic compounds like disodium propanedioate, this breakdown is often through biodegradation by microorganisms. concawe.eu While specific studies on the biodegradation of disodium propanedioate hydrate are limited in the reviewed literature, its high water solubility suggests that its persistence is unlikely. fishersci.com Substances that are soluble in water are generally more available to microorganisms and susceptible to degradation processes. ecetoc.orgunece.org The concept of degradability for inorganic salts and some organic salts can be complex, as they may transform through normal environmental processes rather than breaking down completely. unece.org However, for an organic salt like disodium propanedioate, its structure is not inherently resistant to breakdown, and its availability in aqueous environments would likely facilitate its degradation. fishersci.comconcawe.eu

Emerging Research Directions and Future Perspectives

The promising preclinical results for disodium propanedioate in cardioprotection have opened up several avenues for future research. A significant emerging direction is the optimization of its formulation and delivery. Studies have shown that acidifying the malonate solution enhances its uptake and allows for lower, more effective doses to achieve long-term cardioprotection, which has significant translational potential for clinical use in post-MI patients. researchgate.netnih.gov The development of ester prodrugs of malonate is another area being explored to potentially offer additional benefits in delivery and efficacy. mdpi.com

The therapeutic application of SDH inhibition by malonate is being considered for other conditions involving ischemia/reperfusion injury, such as in the kidneys. nih.gov Furthermore, the discovery that malonate can promote adult cardiomyocyte proliferation and heart regeneration is a groundbreaking development. nih.gov Future research will likely focus on elucidating the precise metabolic pathways involved and harnessing this regenerative potential as a new therapeutic strategy for heart failure. nih.gov

Long-term studies are still needed to fully understand the effects of malonate administration, as prolonged inhibition of a key enzyme in the Krebs cycle could potentially lead to mitochondrial dysfunction. nih.govresearchgate.net Investigating the therapeutic window and potential off-target effects will be crucial as this compound moves closer to clinical application. The unique, at-risk tissue-selective nature of malonate's uptake presents a paradigm for developing targeted therapies for ischemic injuries. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。